N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Description
N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a pyrazolopyrimidine derivative featuring a 3,4-dichlorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold and a 2-methylbenzohydrazide substituent at the 4-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-4-2-3-5-13(11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-6-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWLAFANLNNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting 3,4-dichlorophenylhydrazine with a suitable diketone under acidic or basic conditions.
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Substitution Reactions
- The pyrazolo[3,4-d]pyrimidine core is then subjected to substitution reactions to introduce the 3,4-dichlorophenyl group. This can be done using halogenation reactions followed by nucleophilic substitution.
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Hydrazide Formation
- The final step involves the reaction of the substituted pyrazolo[3,4-d]pyrimidine with 2-methylbenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
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Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the hydrazide group to an amine.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazolopyrimidines.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Used in drug discovery programs to develop new pharmaceuticals.
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Industry
- Potential applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate biological responses.
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Pathways Involved
- Inhibition of enzyme activity by binding to the active site.
- Modulation of receptor activity, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The following table summarizes key structural analogs and their properties:
*Calculated molecular weight based on formula C₁₉H₁₅Cl₂N₆O.
Key Observations:
- Substituent Position and Activity : The target compound differs from K405-3970 and K405-3971 in the position of the chloro group (3,4-dichloro vs. 4-chloro) and the methyl group on the benzohydrazide (2-methyl vs. 3-methyl). Positional isomerism may influence steric interactions and binding affinity .
- Functional Group Impact : Urea derivatives (e.g., compound 5c) exhibit Pan-RAF inhibitory activity, suggesting that replacing the benzohydrazide with a urea group alters target specificity . In contrast, benzothiazole-containing analogs (e.g., 3a) show antimicrobial activity, highlighting scaffold versatility .
Biological Activity
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dichlorophenyl substituent and a 2-methylbenzohydrazide moiety. The molecular formula is with a molecular weight of approximately 350.2 g/mol. The unique structure enhances its potential interactions with various biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial and Antifungal Activity
The compound also shows promising antimicrobial and antifungal properties. In studies conducted against common pathogens, it displayed effective inhibitory concentrations against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action appears to involve disruption of cell membrane integrity and interference with metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
- Enzymatic Inhibition : It inhibits various kinases and proteases that are critical for cancer cell survival.
- Nucleic Acid Interaction : The compound may also bind to DNA/RNA polymerases, disrupting nucleic acid synthesis.
- Signal Transduction Pathways : It modulates key signaling pathways involved in cell growth and apoptosis.
Case Studies
Several case studies have been published highlighting the efficacy of this compound:
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Study on Breast Cancer Cells :
- Objective : To evaluate the anticancer potential against MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Apoptotic markers were significantly elevated, indicating induction of programmed cell death.
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Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against E. coli and C. albicans.
- Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for C. albicans, demonstrating potent antimicrobial effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | Anticancer | Lacks dichloro substitution |
| Compound B | Benzohydrazide derivative | Antimicrobial | Different hydrophobic characteristics |
| This compound | Unique pyrazolo core with dichloro group | Anticancer, antimicrobial | Enhanced selectivity due to unique substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
